2-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC14522047
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O4S |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-24-13-8-7-11(9-14(13)25-2)10-16(22)21-19-17(18(20)23)12-5-3-4-6-15(12)26-19/h7-9H,3-6,10H2,1-2H3,(H2,20,23)(H,21,22) |
| Standard InChI Key | UULNDKXKANBALW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC |
Introduction
The compound 2-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that has garnered interest in various fields of research, particularly in medicinal chemistry. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities, including potential antitumor and anti-inflammatory effects.
Synthesis and Preparation
The synthesis of 2-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process may include acylation reactions to introduce the 3,4-dimethoxyphenylacetyl group onto the benzothiophene scaffold. Detailed synthesis protocols are not readily available in the provided sources, but similar compounds are synthesized using conventional organic chemistry techniques.
Biological Activities
Benzothiophene derivatives have been explored for their biological activities, including antitumor and anti-inflammatory effects. While specific data on 2-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is limited, related compounds have shown promising results in these areas. For instance, some benzothiophene derivatives have demonstrated antiproliferative activity against cancer cell lines .
Research Findings and Future Directions
Given the lack of specific research findings on 2-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This could involve assessing its potential as an antitumor or anti-inflammatory agent through in vitro and in vivo models.
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